Adenosine 5'-succinate
CAS No.: 102029-71-0
Cat. No.: VC0009850
Molecular Formula: C14H17N5O7
Molecular Weight: 367.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102029-71-0 |
|---|---|
| Molecular Formula | C14H17N5O7 |
| Molecular Weight | 367.318 |
| IUPAC Name | 4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C14H17N5O7/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(24)10(23)6(26-14)3-25-8(22)2-1-7(20)21/h4-6,10-11,14,23-24H,1-3H2,(H,20,21)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 |
| Standard InChI Key | SOVSEJILHKLDOS-UISLRAPISA-N |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)O)O)N |
Introduction
Chemical Structure and Properties
Adenosine 5'-succinate is chemically related to adenosine monophosphate (AMP) but features a succinate group in its structure. Its comprehensive chemical identification and structural properties are essential for understanding its behavior in biological systems and laboratory settings.
Basic Chemical Information
Adenosine 5'-succinate has well-defined chemical identifiers and structural characteristics that distinguish it from other adenosine derivatives:
| Parameter | Value |
|---|---|
| CAS Number | 102029-71-0 |
| Molecular Formula | C14H17N5O7 |
| Molecular Weight | 367.31 g/mol |
| Chemical Name | 4-{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}-4-oxobutanoic acid |
| InChIKey | SOVSEJILHKLDOS-UISLRAPISA-N |
The structure consists of an adenosine molecule with a succinate group attached at the 5' position, creating a unique compound with distinctive biological properties .
Physical Properties
The physical characteristics of Adenosine 5'-succinate influence its handling, storage, and application in research settings:
| Property | Value |
|---|---|
| Appearance | Solid Powder |
| Boiling Point | 773.4±70.0 °C (Predicted) |
| Density | 1.89±0.1 g/cm³ (Predicted) |
| pKa | 4.39±0.17 (Predicted) |
| Solubility | Water-soluble |
These properties are crucial for researchers working with the compound, as they inform proper handling techniques and experimental design considerations .
Biological Activity
Adenosine 5'-succinate demonstrates significant biological activity, particularly in relation to taste perception mechanisms. Understanding these activities provides insight into potential applications and research directions.
Taste Receptor Modulation
One of the most notable biological activities of Adenosine 5'-succinate is its ability to modulate taste receptor responses:
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At concentrations of 5.0 mM, it potently inhibits denatonium benzoate (DEN)/taste receptor activation of transducin
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The compound may bind to bitter-responsive taste receptors, serving as a naturally occurring taste modifier
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This activity suggests potential applications in food science and taste modification similar to AMP's established role as a "bitter blocker"
The ability to modulate bitter taste perception represents a significant biological property with potential commercial applications. This mechanism appears to function through direct interaction with taste receptor systems rather than through metabolic conversion to other compounds.
Structural Relationship to AMP
While distinct from Adenosine monophosphate (AMP), Adenosine 5'-succinate shares structural similarities that may explain some parallel biological activities:
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Both compounds contain the adenosine nucleoside structure
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The 5' position is modified in both compounds, though with different functional groups
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The shared adenosine core may account for some similar biological recognition patterns
Understanding these structural relationships provides context for interpreting the compound's biological activities and potential mechanisms of action.
| Condition | Recommendation |
|---|---|
| Storage Temperature | -20°C (dry, dark) for powder; 2-8°C for solutions |
| Stock Solution Storage | 0-4°C for up to 1 month |
| Shelf Life | ≥12 months if stored properly |
| Shipping Condition | Ambient temperature (non-hazardous) |
Proper storage is critical for maintaining the purity and activity of the compound over time .
Research Applications
Current research involving Adenosine 5'-succinate reveals several potential applications and areas for future investigation.
Taste Modification Research
The most well-documented application of Adenosine 5'-succinate is in taste modification research:
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The compound's ability to inhibit bitter taste receptor activation makes it valuable for studying taste perception mechanisms
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Its potential as a naturally occurring taste modifier suggests applications in food science and product development
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The mechanism may be similar to AMP, which has been approved as a "Bitter Blocker" additive in foodstuffs
This research direction aligns with broader efforts to understand and modify taste perception for both scientific and commercial purposes.
Comparative Studies with Related Compounds
Research comparing Adenosine 5'-succinate with related adenosine compounds provides valuable insights:
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Studies of mitochondrial permeability have examined various adenosine compounds, though specific data on Adenosine 5'-succinate is limited
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Comparisons with AMP help contextualize the unique properties of Adenosine 5'-succinate
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Such comparative studies aid in understanding structure-activity relationships among adenosine derivatives
These comparative approaches contribute to a more comprehensive understanding of adenosine biochemistry and the specific role of the succinate modification.
Synthesis and Characterization
The synthesis and characterization of Adenosine 5'-succinate involve specific techniques and considerations that ensure product quality and identity.
Structural Confirmation Methods
Several methods are employed to confirm the structure and identity of Adenosine 5'-succinate:
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SMILES notation provides a standardized structural representation: NC1=NC=NC2=C1N=CN2[C@@H]1OC@HC@@H[C@H]1O
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InChI notation offers a comprehensive structural identifier for database compatibility
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These standardized notations facilitate structural verification and database cross-referencing
Such structural confirmation methods ensure accurate identification and characterization of the compound for research purposes.
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